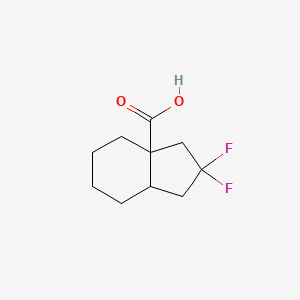

2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid

描述

2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid is a fluorinated bicyclic carboxylic acid characterized by its octahydroindene backbone substituted with two fluorine atoms at the 2-position and a carboxylic acid group at the 3a-position.

Structure

3D Structure

属性

IUPAC Name |

2,2-difluoro-3,4,5,6,7,7a-hexahydro-1H-indene-3a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O2/c11-10(12)5-7-3-1-2-4-9(7,6-10)8(13)14/h7H,1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOHHAIDKXLPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC(CC2C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid typically involves the fluorination of an appropriate precursor compound followed by cyclization and functional group transformations. One common synthetic route includes the following steps:

Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Cyclization: Formation of the octahydroindene ring system through intramolecular cyclization reactions.

Functional Group Transformation: Introduction of the carboxylic acid group via oxidation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes classical esterification with alcohols under acidic or catalytic conditions. For example:

Reaction:

Key Features

-

Catalysts: Concentrated sulfuric acid or FeCl₃ (for sterically hindered substrates) .

-

Reagents: Methanol, ethanol, or higher alcohols.

-

Mechanism: Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by the alcohol and subsequent dehydration .

Example Application

Synthesis of methyl esters from this compound enables further functionalization in drug discovery.

Amidation and Peptide Coupling

The acid reacts with amines to form amides, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide):

Reaction:

Conditions

-

Activation: DCC converts the carboxylic acid into an intermediate acyloxyphosphonium ion, facilitating nucleophilic substitution by the amine .

-

Applications: Used in peptide synthesis and derivatization for bioactivity studies .

Decarboxylation Pathways

The compound undergoes thermal or photoredox-mediated decarboxylation to generate fluorinated radicals:

Reaction:

Key Insights

-

Photoredox Catalysis: Visible-light irradiation with Ir-based catalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)⁺) promotes single-electron transfer (SET) oxidation, forming a carboxyl radical intermediate that extrudes CO₂ .

-

Radical Applications: The resulting alkyl radical participates in conjugate additions or C–H functionalization, enabling synthesis of complex fluorinated scaffolds .

Halogenation and Functional Group Interconversion

The carboxylic acid group can be converted to acyl chlorides using thionyl chloride (SOCl₂):

Reaction:

Mechanism

-

Nucleophilic attack by the carboxylic acid on electrophilic sulfur.

-

Formation of a chlorosulfite intermediate, followed by displacement by chloride .

Utility

Acyl chlorides serve as intermediates for synthesizing anhydrides, esters, and amides .

Cycloaddition and Ring-Opening Reactions

The bicyclic structure participates in Diels-Alder reactions or ring-opening under acidic conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Polycyclic fluorinated adducts |

| Acid-Catalyzed Ring-Opening | H₂SO₄, H₂O | Linear diacids or ketones |

Structural Influence

Fluorine atoms increase ring strain and electron-withdrawing effects, enhancing reactivity toward electrophiles.

科学研究应用

Chemistry

- Building Block for Synthesis : This compound is used as a precursor for synthesizing complex organic molecules and fluorinated compounds, essential in developing new materials and pharmaceuticals.

Biology

- Bioactive Molecule : Investigated for its potential role in drug discovery, particularly as a bioactive molecule with therapeutic properties. Its unique structure may enhance interactions with biological targets, leading to potential applications in treating various diseases .

Medicine

- Therapeutic Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. The presence of fluorine enhances binding affinity to target proteins, potentially modulating their activity .

Industry

- Advanced Materials Development : Utilized in creating fluorinated polymers and coatings, which are critical in various industrial applications due to their unique chemical stability and resistance to degradation .

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of this compound show significant antimicrobial activity against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Research : In vitro studies have demonstrated that certain derivatives exhibit substantial growth inhibition against human tumor cells, indicating promise for further development as anticancer therapeutics .

作用机制

The mechanism of action of 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid with analogous indene- or indole-based carboxylic acids, highlighting key structural and functional differences:

Structural and Functional Analysis

Fluorination Effects: The presence of two fluorine atoms in this compound distinguishes it from non-fluorinated analogs like 2,3-Dihydro-1H-indene-2-carboxylic acid . Fluorination typically increases electronegativity and metabolic stability, which could enhance binding affinity in enzyme-targeted drug design.

Functional Group Diversity : Unlike the hydroxylated polycyclic compound 3650-09-7 , the fluorinated derivative lacks polar groups, suggesting divergent solubility and bioavailability profiles.

Notes

- Commercial Availability : The compound is listed as a purchasable intermediate, indicating its role in bespoke synthetic workflows .

生物活性

2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid (DFOCA) is a fluorinated organic compound with the molecular formula C10H14F2O2. Its unique structure, characterized by the presence of two fluorine atoms and a carboxylic acid group attached to an octahydroindene ring, suggests potential biological activities that warrant investigation. This article reviews the biological activity of DFOCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Weight : 204.21 g/mol

- CAS Number : 1780300-27-7

- Molecular Structure : DFOCA features a bicyclic structure that enhances its interaction with biological targets.

The biological activity of DFOCA is largely attributed to its ability to interact with specific proteins and enzymes within biological systems. The fluorine atoms enhance the compound's lipophilicity and binding affinity, which can lead to modulation of various biochemical pathways. The carboxylic acid group facilitates hydrogen bonding, further influencing its interactions with target molecules.

Anti-inflammatory Properties

Research has indicated that DFOCA exhibits anti-inflammatory effects. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines in immune cells. This property is particularly relevant for developing treatments for inflammatory diseases.

Anticancer Activity

DFOCA has been explored for its potential anticancer properties. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. Further research is necessary to elucidate the specific pathways involved.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of DFOCA in models of neurodegeneration. It appears to mitigate oxidative stress and reduce neuronal cell death, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Case Studies and Research Findings

| Study | Findings | Reference |

|---|---|---|

| In vitro anti-inflammatory study | DFOCA reduced TNF-alpha and IL-6 levels in macrophages | |

| Anticancer efficacy in breast cancer cell lines | Induced apoptosis through mitochondrial pathway activation | |

| Neuroprotection in animal models | Decreased oxidative stress markers and improved cognitive function |

Comparison with Similar Compounds

DFOCA can be compared with other fluorinated compounds to understand its unique biological profile:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,2-Difluorodecahydro-3aH-indene-3a-carboxylic acid | Additional hydrogen atoms in the ring | Lower anticancer activity |

| 2,2-Difluorotetrahydro-3aH-indene-3a-carboxylic acid | Fewer hydrogen atoms in the ring | Reduced binding affinity |

常见问题

Q. How can researchers optimize the synthesis of 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Incorporate computational reaction path screening via quantum chemical calculations (e.g., density functional theory, DFT) to identify energetically favorable pathways and intermediates. This approach aligns with ICReDD’s strategy of integrating computational and experimental data to narrow optimal conditions . Additionally, apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates, as outlined in CRDC subclass RDF2050104 for purification optimization .

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic confirmation of the bicyclic indene core, fluorinated substituents, and carboxylic acid group. Validate fluorine positions using NMR and - HSQC for stereochemical analysis. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures molecular formula accuracy. Cross-reference spectral data with structurally analogous fluorinated indene derivatives (e.g., 2,3-dihydro-1H-indene-2-carboxylic acid) to confirm substituent effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Employ multi-scale modeling:

- Microscale : DFT calculations to map potential energy surfaces for fluorination and cyclization steps.

- Mesoscale : Molecular dynamics (MD) simulations to assess solvent effects on reaction kinetics.

- Macroscale : Process simulation software (e.g., COMSOL Multiphysics) to model heat/mass transfer in continuous-flow reactors.

Integrate these with AI-driven tools for real-time parameter optimization, as proposed in smart laboratory frameworks .

Q. How should researchers address contradictions between experimental data and computational predictions for this compound’s stability?

- Methodological Answer : Conduct sensitivity analysis on computational models to identify assumptions (e.g., solvent dielectric constant approximations). Validate with experimental techniques like accelerated stability testing (40°C/75% RH for hydrolytic stability) and differential scanning calorimetry (DSC) for thermal degradation profiles. Cross-check fluorinated analogs (e.g., (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride) to isolate fluorine-specific destabilizing effects .

Q. What strategies are recommended for investigating the compound’s fluorination impact on bioactivity or catalytic behavior?

- Methodological Answer : Perform comparative studies using non-fluorinated (e.g., tetrahydro-2-furancarboxylic acid) and mono-fluorinated analogs. Use isothermal titration calorimetry (ITC) to quantify binding affinities in enzymatic assays. For catalytic applications, apply kinetic isotope effect (KIE) studies to differentiate rate-determining steps influenced by fluorine’s electronegativity. Reference CRDC subclass RDF2050112 for reactor design considerations in catalytic systems .

Q. How can researchers design a scalable reactor system for synthesizing this compound while minimizing byproducts?

- Methodological Answer : Adopt a hybrid approach:

- Lab-scale : Use microfluidic reactors to screen residence time and mixing efficiency.

- Pilot-scale : Implement CRDC subclass RDF2050108 guidelines for process control via real-time Fourier-transform infrared (FTIR) monitoring of intermediate concentrations.

- Scale-up : Apply computational fluid dynamics (CFD) to optimize heat dissipation in exothermic fluorination steps, ensuring compliance with RDF2050103 (chemical engineering design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。